molecular formula C8H9N5 B2965991 1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine CAS No. 1343861-23-3

1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine

Cat. No.: B2965991
CAS No.: 1343861-23-3
M. Wt: 175.195
InChI Key: RBYUGYRPNKJPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol . It serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research, particularly in the discovery and development of kinase inhibitors . The core structure of this compound, an N -(1 H -pyrazol-3-yl)pyrimidin-4-amine moiety, is recognized as a privileged scaffold for targeting kinase domains . Research indicates that this specific moiety can exhibit high on-target potency within the cyclin-dependent kinase (CDK) family, making it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing inhibitors for understudied kinases like CDK16 . Beyond its role in probing the PCTAIRE subfamily of kinases, the 3-aminopyrazole core is a significant pharmacophore in designing molecules with anti-proliferative and anti-cancer potential . Furthermore, structurally related compounds, such as those based on N -(4-methylpyrimidin-2-yl)-4-(1 H -pyrazol-4-yl)-1,3-thiazol-2-amine, have been investigated as novel radioligands for imaging metabotropic glutamate receptor subtype 4 (mGluR4) in the brain, highlighting the application of this chemotype in neuroscience research . The compound provides researchers with a key intermediate for synthesizing more complex derivatives, including pyrazole amide analogues studied for their antibacterial properties . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-2-4-10-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYUGYRPNKJPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 4-methyl-2-pyrimidinamine with a suitable pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine or pyrazole derivatives.

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Comparison with Similar Pyrazol-3-amine Derivatives

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine with structurally related compounds:

Compound Name Substituents (Position 1) Molecular Formula Molecular Weight (g/mol) Key Applications/Syntheses References
1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine 4-Methylpyrimidine C₈H₁₀N₆ ~190.2 Drug discovery scaffold
1-(Pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine Pyrimidin-2-ylmethyl C₈H₁₀N₆ 190.2 Intermediate in kinase inhibitors
1-(tert-Butyl)-1H-pyrazol-3-amine tert-Butyl C₇H₁₁N₃ 137.2 Precursor for antimicrobial thioureas
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Chloro-4-fluorobenzyl C₁₀H₉ClFN₃ 231.7 Antimicrobial agents (structural analog)
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl C₁₃H₁₈N₃ 216.3 Lipophilic therapeutic agents (enhanced membrane penetration)
Key Observations:
  • This feature is critical for binding to biological targets like kinases .

Biological Activity

1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of 1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This structure features a pyrazole ring substituted with a 4-methylpyrimidine moiety, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine possess activity against various bacterial strains and fungi. A comparative analysis of related compounds demonstrated that certain derivatives displayed notable inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)
Compound AE. coli20
Compound BS. aureus25
Compound CC. albicans15

2. Anticancer Activity

1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine has been evaluated for its anticancer potential. Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Synergistic Effects with Doxorubicin
A study investigated the synergistic effects of this compound in combination with doxorubicin on breast cancer cell lines. Results indicated enhanced cytotoxicity when used together compared to doxorubicin alone, suggesting potential for combination therapy in treating resistant cancer types .

3. Anti-inflammatory Activity

Anti-inflammatory properties have also been documented for pyrazole derivatives. For example, compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In vivo studies using carrageenan-induced edema models demonstrated that certain derivatives provided comparable results to established anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Effects

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound D7686
Compound E6175

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications at specific positions on the pyrazole or pyrimidine rings can enhance or diminish activity. For example, introducing electron-donating groups has been shown to improve antimicrobial potency .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Transition metals (Cu, Pd) improve cross-coupling efficiency.
  • Temperature Control : Prolonged heating (≥48 hours) enhances cyclization completeness.
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product .

Q. Table 1. Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Coupling3-(4-Iodo-pyrazolyl)pyridine, Cs₂CO₃, CuBr, DMSO, 35°C, 48h17.9%
CyclizationHydrazine·HCl, MeOH, reflux, 12h35–40%

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm substituent integration (e.g., methyl groups at δ 2.29 ppm, pyrimidine protons at δ 8.8–9.1 ppm) .
    • ¹³C NMR : Identify carbonyl (δ 160–170 ppm) and aromatic carbons .
  • Mass Spectrometry (EI/ESI-MS) : Verify molecular ion peaks (e.g., m/z 176 [M+H]⁺) .
  • X-ray Diffraction : Resolve bond lengths (mean C–C = 0.002 Å) and confirm stereochemistry .

Q. Best Practices :

  • Acquire NMR spectra at ≥400 MHz for resolution.
  • Cross-validate with HRMS for exact mass (±0.001 Da).

Advanced: How should researchers resolve discrepancies in spectroscopic data caused by impurities?

Answer:
Contradictions arise from residual solvents, byproducts, or tautomerism. Mitigation strategies include:

Multi-Technique Cross-Validation :

  • Compare NMR with LC-MS to detect low-level impurities .
  • Use X-ray crystallography to unambiguously assign connectivity .

Chromatographic Purity :

  • HPLC (≥98% purity) with UV/Vis detection at λ = 254 nm .

Dynamic NMR : Study tautomeric equilibria in DMSO-d₆ or CDCl₃ .

Advanced: What strategies ensure enantiomeric purity in chiral derivatives of this compound?

Answer:

  • Chiral Chromatography : Use columns like Chiralpak® with methanol elution to separate enantiomers (99% ee reported) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., tetrahydrofuran-3-yl hydrazine) during cyclization .
  • Circular Dichroism (CD) : Confirm enantiopurity by measuring optical rotation ([α]D²⁰ = +51.3°) .

Advanced: How can computational methods streamline reaction design for novel analogs?

Answer:

  • Quantum Chemical Calculations :
    • Predict reaction pathways (e.g., DFT for transition states) .
    • Optimize geometries using Gaussian or ORCA software.
  • Machine Learning :
    • Train models on existing pyrazole reaction datasets to predict yields/conditions.
  • Hybrid Workflows :
    • Integrate computational predictions with high-throughput screening (HTS) .

Q. Table 2. Computational-Experimental Integration

ApproachApplicationOutcome
DFTTransition state analysisReduced reaction steps by 30%
HTSCatalyst screeningIdentified CuBr as optimal

Advanced: What in vitro assays are suitable for evaluating bioactivity?

Answer:

  • Antibacterial Activity :
    • MIC assays against S. aureus and E. coli (IC₅₀ ≤ 10 µM) .
  • Enzyme Inhibition :
    • Kinase inhibition (e.g., JAK2) measured via ADP-Glo™ assays .
  • Cytotoxicity :
    • MTT assays on HEK293 cells to assess selectivity .

Q. Methodological Note :

  • Include positive controls (e.g., ciprofloxacin for antibacterial tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.